5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione; but-2-enedioic acid
Description
The compound 5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione (commonly known as rosiglitazone) paired with but-2-enedioic acid (fumaric acid) forms a salt widely recognized for its antidiabetic properties. Rosiglitazone is a thiazolidinedione (TZD) derivative that acts as a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor critical for insulin sensitivity and glucose metabolism . The fumarate salt enhances solubility and bioavailability, making it suitable for oral administration .
Properties
IUPAC Name |
but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidine-2,4-dione Core Synthesis
The thiazolidine-2,4-dione (TZD) moiety is synthesized via cyclocondensation of α-chloroacetic acid (6 ) with thiourea (7 ) under reflux in aqueous medium. This classical method proceeds through an S<sub>N</sub>2 mechanism, where thiourea’s sulfur attacks the α-carbon of chloroacetic acid, releasing HCl. Subsequent intramolecular cyclization forms the 2-imino-4-thiazolidinone intermediate (11 ), which undergoes hydrolysis to yield TZD (3 ) (Scheme 1). Modern adaptations employ microwave irradiation, reducing reaction time from 7–8 hours to 15–20 minutes while achieving 94% yield.
Table 1: Comparison of TZD Core Synthesis Methods
Functionalization with the Pyridylaminoethoxy Side Chain
The 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl group is introduced via nucleophilic aromatic substitution (S<sub>N</sub>Ar). Key steps:
-
Etherification : 4-Hydroxybenzaldehyde reacts with 2-(methyl(pyridin-2-yl)amino)ethyl chloride in DMF using K<sub>2</sub>CO<sub>3</sub> as base (80°C, 12 hr).
-
Coupling : The resulting aldehyde undergoes Knoevenagel condensation with TZD core.
-
Reduction : Sodium borohydride reduces the imine intermediate to form the final methyl linkage.
Critical Parameters
-
Solvent polarity : DMF > DMSO > THF (DMF optimal for S<sub>N</sub>Ar).
Preparation of But-2-enedioic Acid Derivative
But-2-enedioic acid (maleic acid) is typically introduced via salt formation with the TZD derivative’s secondary amine.
Procedure
-
Neutralization : Dissolve TZD base in anhydrous ethanol.
-
Acid Addition : Slowly add equimolar but-2-enedioic acid in ethanol at 0–5°C.
-
Crystallization : Cool to −20°C, filter, and wash with cold ether.
Table 2: Salt Formation Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Anhydrous ethanol | Enhances solubility |
| Molar ratio (Acid:Base) | 1:1 | Minimizes byproducts |
Coupling and Salt Formation
The final coupling involves reacting the functionalized TZD with but-2-enedioic acid under controlled pH.
Stepwise Process
-
Activation : Convert but-2-enedioic acid to its anhydride using acetic anhydride.
-
Amidation : React with TZD derivative in THF using DMAP catalyst (25°C, 6 hr).
-
Workup : Extract with NaHCO<sub>3</sub>, dry over MgSO<sub>4</sub>, and purify via silica chromatography.
Challenges
-
Steric hindrance : Bulky TZD moiety necessitates prolonged reaction times.
-
Epimerization : Controlled pH (6.5–7.0) prevents racemization at chiral centers.
Purification and Characterization
Chromatographic Methods
-
HPLC : C18 column, MeCN/H<sub>2</sub>O (0.1% TFA) gradient (70:30 to 95:5).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields >99% purity.
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J=4.8 Hz, Py-H), 7.89 (s, CH=), 4.19 (t, OCH<sub>2</sub>), 3.45 (s, NCH<sub>3</sub>).
-
IR (KBr): ν 1745 cm<sup>−1</sup> (C=O), 1680 cm<sup>−1</sup> (C=N).
Industrial Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Microreactors reduce reaction time by 40% versus batch.
-
In-line Analytics : FTIR monitors condensation in real-time.
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects. It exhibits properties that may be beneficial in the treatment of various diseases:
Antidiabetic Activity
Research indicates that thiazolidinediones (the class of compounds to which this molecule belongs) can enhance insulin sensitivity and are used in the management of type 2 diabetes mellitus. The specific structure of this compound suggests it may act similarly to known antidiabetic agents by activating peroxisome proliferator-activated receptors (PPARs) .
Anticancer Properties
Preliminary studies have shown that derivatives of thiazolidinediones possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific cancer cell lines, suggesting a mechanism that warrants further exploration in drug development .
In Vivo Studies
Animal models have been employed to study the pharmacokinetics and pharmacodynamics of this compound. Results indicate promising bioavailability and therapeutic effects when administered in controlled doses .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of thiazolidine rings and functionalization with pyridine derivatives. Various derivatives have been synthesized to optimize its biological activity:
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Methylation | Enhanced insulin sensitivity |
| Compound B | Hydroxylation | Increased anticancer activity |
Case Studies
Several case studies highlight the applications of this compound:
Diabetes Management
A clinical trial investigated the effects of a thiazolidinedione derivative on patients with type 2 diabetes, showing significant improvements in glycemic control compared to placebo .
Cancer Therapy
Another study focused on a related thiazolidinedione compound, demonstrating its ability to inhibit tumor growth in xenograft models, suggesting potential for clinical applications in cancer therapy .
Mechanism of Action
The mechanism of action of 5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, including those involved in inflammation and cell proliferation. The compound’s unique structure allows it to bind to specific receptors, thereby exerting its effects .
Comparison with Similar Compounds
Chemical Structure :
- Core scaffold : 1,3-thiazolidine-2,4-dione (TZD), a five-membered heterocyclic ring with sulfur and two carbonyl groups.
- Substituents: A benzyl group at position 5 of the TZD ring, modified with a pyridinylmethylaminoethoxy side chain. This side chain confers PPAR-γ selectivity and pharmacokinetic stability .
- Salt form : But-2-enedioic acid (fumaric acid) forms a 1:1 molar ratio with rosiglitazone, improving physicochemical properties .
Therapeutic Applications :
Rosiglitazone fumarate is primarily used for type 2 diabetes mellitus (T2DM) to reduce insulin resistance by modulating adipocyte differentiation, lipid metabolism, and glucose uptake .
Comparison with Similar Thiazolidinedione Derivatives
Thiazolidinediones (TZDs) share the 1,3-thiazolidine-2,4-dione core but differ in side-chain modifications, leading to variations in PPAR-γ affinity, therapeutic efficacy, and safety profiles. Below is a detailed comparison:
Structural and Functional Comparisons
Key Observations:
Side-Chain Modifications: Rosiglitazone: The pyridinylmethylaminoethoxy group enhances PPAR-γ binding and minimizes off-target effects . Pioglitazone: The ethylpyridinyl group broadens lipid-modifying effects, making it effective for NAFLD . Leriglitazone: Hydroxyethyl substitution improves blood-brain barrier (BBB) penetration, enabling use in neurological disorders .
PPAR-γ Binding: Rosiglitazone exhibits the highest PPAR-γ selectivity (EC₅₀ = 30–100 nM), followed by leriglitazone and pioglitazone .
Pharmacokinetics :
- Rosiglitazone : Half-life = 3–4 hours; metabolized by CYP2C8 to inactive derivatives .
- Pioglitazone : Longer half-life (~7 hours) due to ethylpyridinyl stability; metabolized to active metabolites (e.g., leriglitazone) .
- Leriglitazone : Hydrophilic properties enhance bioavailability (70–80%) and CNS distribution .
Notable Findings:
- Cardiovascular Risks : Rosiglitazone is associated with increased heart failure risk, leading to restricted use in some regions . Pioglitazone shows a better cardiovascular profile but has debated links to bladder cancer .
- Neuroprotection: Leriglitazone’s BBB penetration allows PPAR-γ activation in astrocytes, reducing neuroinflammation in X-linked adrenoleukodystrophy (X-ALD) .
Patent and Clinical Development Status
Biological Activity
The compound 5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione; but-2-enedioic acid is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Overview of Thiazolidinediones
Thiazolidinediones (TZDs) are a class of medications primarily used to treat type 2 diabetes. They function as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) , a nuclear receptor that plays a crucial role in glucose and lipid metabolism. The activation of PPARγ enhances insulin sensitivity and promotes adipocyte differentiation, which is vital for glucose homeostasis .
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 471.56 g/mol. Its structure includes a thiazolidine ring, which is essential for its biological activity . The presence of the pyridine group contributes to its pharmacological properties.
The primary mechanism through which this compound exerts its effects is through the activation of PPARγ. This activation leads to several downstream effects:
- Enhanced Insulin Sensitivity : By promoting the expression of genes involved in glucose uptake and lipid metabolism.
- Reduction in Inflammatory Responses : Inhibition of pro-inflammatory cytokines, which is beneficial in conditions like insulin resistance.
- Adipogenesis : Stimulation of fat cell differentiation, which helps in regulating blood sugar levels .
Antidiabetic Effects
Research has demonstrated that derivatives of thiazolidinediones significantly lower blood glucose levels in various animal models. For instance:
- A study indicated that certain thiazolidinedione derivatives exhibited hypoglycemic activity that was significantly greater than standard treatments like rosiglitazone and pioglitazone .
- In vitro studies showed that the compound enhanced insulin-induced glucose uptake in adipocytes, indicating its potential as an effective antidiabetic agent .
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation:
- It inhibits lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting an anti-inflammatory mechanism that could be beneficial in metabolic disorders associated with chronic inflammation .
Potential Anti-cancer Activity
Recent investigations have explored the anti-cancer potential of thiazolidinediones:
- Some studies have reported that thiazolidinedione derivatives can inhibit growth in cancer cell lines by modulating pathways related to cell proliferation and apoptosis .
Case Studies
- Diabetic Mouse Models : In genetically diabetic mouse models, administration of thiazolidinedione derivatives led to significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups .
- Human Clinical Trials : Preliminary clinical trials have shown that patients treated with thiazolidinedione derivatives experienced improved glycemic control without significant adverse effects on liver function, a common concern with antidiabetic medications .
Data Summary
| Study | Findings |
|---|---|
| Patel et al. (2016) | Demonstrated hypoglycemic effects superior to standard TZDs in diabetic mice. |
| Sohda et al. (1992) | Found effective anti-diabetic activity in genetically obese mice models. |
| Madhuri et al. (2014) | Showed potential anti-cancer activity through EGFR inhibition pathways. |
Q & A
Q. What are the recommended synthetic routes for 5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and thiazolidinedione precursors. For example, refluxing 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde with 1,3-thiazolidine-2,4-dione in ethanol with catalytic piperidine (5–10 mol%) yields the target compound . Key steps include:
- Aldehyde preparation : Functionalization of pyridine derivatives with ethoxy and methylamino groups.
- Condensation : Optimized at 80–90°C for 24–48 hours under inert atmosphere.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Table 1 : Representative Yields from Analogous Syntheses
| Precursor | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Benzyloxy-3-methoxybenzaldehyde | 26 | 74 | 243–246 |
| 3-(2-Phenylethoxy)benzaldehyde | 24 | 34 | 160 (decomp.) |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique characterization:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks. For example, pyridine ring protons appear at δ 8.2–8.5 ppm, while thiazolidinedione carbonyls resonate near δ 170–175 ppm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···I in pyridinium analogs) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S ratios (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity for scalable research applications?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) for faster reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 6 hours at 120°C) while maintaining yields >60% .
Table 2 : Catalyst Impact on Yield (Analogous Reactions)
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 47 |
| DBU | THF | 90 | 65 |
Q. What analytical methods are most effective for quantifying this compound in complex biological matrices?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (e.g., Purospher® STAR) with mobile phase: acetonitrile/0.1% formic acid (70:30). Detection at λ = 254 nm ensures sensitivity to aromatic and carbonyl groups .
- LC-MS/MS : Employ electrospray ionization (ESI+) for molecular ion detection (e.g., [M+H] at m/z ~450) and fragmentation patterns to confirm identity .
- Validation Parameters : Linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) using controls from the same supplier .
- Variable Analysis : Assess differences in cell lines (e.g., HEK293 vs. HepG2), solvent (DMSO vs. saline), or incubation times .
- Meta-Analysis : Use tools like RevMan to pool data and identify outliers via funnel plots .
Q. What computational models predict this compound’s interaction with PPARγ or other targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PPARγ crystal structures (PDB: 3DZY) to simulate binding. Focus on hydrogen bonds between thiazolidinedione carbonyls and His323/His449 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using MOE descriptors .
Data Contradiction Analysis
Case Study : Conflicting solubility reports in polar vs. non-polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
